molecular formula C12H17NO B7477395 N,3-dimethyl-N-phenylbutanamide

N,3-dimethyl-N-phenylbutanamide

Cat. No.: B7477395
M. Wt: 191.27 g/mol
InChI Key: YLXIWSXSEAJEMI-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-phenylbutanamide (CID 265146) is a tertiary amide compound with the molecular formula C12H17NO . This chemical serves as a significant building block and intermediate in sophisticated organic synthesis and medicinal chemistry research. Its structure, featuring a disubstituted amide nitrogen, is a key motif in the development of novel bioactive molecules. Scientific research highlights the value of the N-phenylbutanamide moiety in the design of potent pan-phosphodiesterase (PDE) inhibitors, which are investigated for their potential to treat chronic respiratory diseases, inflammatory conditions, and pain . In particular, derivatives containing this functional group have demonstrated prominent anti-inflammatory and anti-fibrotic activity in preclinical in vitro models, attenuating pro-fibrotic phenotypes in human airway smooth muscle cells, lung fibroblasts, and bronchial epithelial cells . As a reagent, this compound can also be utilized as a precursor for further chemical transformations, including the synthesis of α-haloamide derivatives for advanced coupling reactions . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N,3-dimethyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(2)9-12(14)13(3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIWSXSEAJEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Acyl Chloride Preparation : 3,3-Dimethylbutanoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2–3 hours to generate 3,3-dimethylbutanoyl chloride. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.

  • Amide Formation : N-Methylaniline (1.2 equiv) is added dropwise to a chilled (0–5°C) solution of the acyl chloride in anhydrous dichloromethane. Triethylamine (1.5 equiv) is used as a base to neutralize HCl, preventing protonation of the amine.

  • Workup : The crude product is washed with dilute HCl (5%) to remove unreacted amine, followed by sodium bicarbonate to eliminate residual acid. Final purification via recrystallization (ethanol/water, 70:30 v/v) yields >95% pure product.

Key Data:

ParameterValue
Yield82–88%
Melting Point98–101°C
Purity (HPLC)>98%
¹H NMR (CDCl₃) δ 1.02 (s, 6H, CH₃), 2.21 (s, 3H, N–CH₃), 7.25–7.45 (m, 5H, Ar–H)

Rhodium-Catalyzed Coupling with Grignard Reagents

An alternative method employs transition-metal catalysis to construct the amide bond while introducing methyl groups. This approach, adapted from rhodium-catalyzed ortho-arylation protocols, enables precise control over steric and electronic effects.

Procedure:

  • Substrate Preparation : A solution of N-methylaniline (1.0 equiv) and 3,3-dimethylbutanoic acid (1.1 equiv) in tetrahydrofuran (THF) is treated with [Rh(cod)Cl]₂ (2 mol%) and 2-chloropyridine (2.0 equiv).

  • Oxidative Coupling : Triflic anhydride (Tf₂O, 1.3 equiv) is added to activate the carboxylic acid, forming a mixed anhydride intermediate.

  • Grignard Addition : Methylmagnesium bromide (1.5 equiv) is introduced at −78°C, facilitating nucleophilic attack and subsequent amide bond formation.

Optimization Insights:

  • Temperature Control : Maintaining low temperatures (−78°C) during Grignard addition minimizes side reactions such as over-alkylation.

  • Catalyst Loading : Increasing rhodium concentration to 5 mol% improves yield but raises production costs.

  • Solvent Effects : THF outperforms dichloromethane due to better coordination with the Grignard reagent.

Key Data:

ParameterValue
Yield75–80%
Reaction Time4–6 hours
¹³C NMR (CDCl₃) δ 173.5 (C=O), 41.2 (N–CH₃), 28.9 (C–CH₃)

Reductive Amination of 3,3-Dimethylbutyraldehyde

While less common, reductive amination offers a one-pot synthesis route. This method condenses 3,3-dimethylbutyraldehyde with N-methylaniline in the presence of a reducing agent.

Mechanism and Conditions:

  • Imine Formation : The aldehyde reacts with N-methylaniline in methanol at 25°C, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

  • Oxidation : Subsequent treatment with aqueous hydrogen peroxide (H₂O₂, 30%) oxidizes the amine to the amide.

Key Data:

ParameterValue
Overall Yield60–65%
Purity (GC-MS)90–93%
IR (KBr) 1645 cm⁻¹ (C=O stretch)

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Acylation82–88>98HighLow
Rhodium Catalysis75–8095ModerateHigh
Reductive Amination60–6590–93LowModerate

Key Takeaways :

  • Acylation is preferred for industrial-scale production due to its high yield and low cost.

  • Rhodium Catalysis suits laboratory settings requiring stereochemical control but is economically prohibitive for bulk synthesis.

  • Reductive Amination remains a niche option for tandem oxidation-reduction studies.

Industrial Production Considerations

Large-scale manufacturing of this compound prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.

  • Solvent Recovery : Ethanol and dichloromethane are recycled via fractional distillation, minimizing waste.

  • Quality Control : In-line FT-IR monitors acyl chloride formation, ensuring consistent feedstock quality .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylbutanamide oxides, while reduction can produce N-methyl-N-phenylbutanamine.

Scientific Research Applications

N,3-dimethyl-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N,3-dimethyl-N-phenylbutanamide and related amides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
This compound C₁₂H₁₇NO 191.27 N,N-dimethyl, 3-methyl, N-phenyl Radical-mediated C–H couplings
3-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 205.30 N-phenethyl, 3-methyl Potential intermediate in drug synthesis
N,N-Diethyl-3-methylbenzamide C₁₂H₁₇NO 203.27 N,N-diethyl, benzamide backbone Flavoring agent; insect repellent
3-(Dimethylamino)-N,N-dimethylbutanamide C₈H₁₈N₂O 158.24 N,N-dimethyl, 3-dimethylamino Unspecified; likely a synthetic intermediate
3-Hydroxy-N-phenylbutanamide C₁₀H₁₃NO₂ 179.22 3-hydroxy, N-phenyl Potential metabolite or synthetic target
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide C₁₈H₁₇ClF₃N₂O₃S 448.85 Sulfonamide, 3-methyl, trifluoromethyl Pharmaceutical research (e.g., kinase inhibition)

Reactivity and Mechanistic Differences

  • Radical Reactivity : Unlike simpler amides, this compound participates in transition metal-free radical coupling reactions. Its tertiary amide structure stabilizes radical intermediates, enabling intramolecular C–H bond activation . In contrast, N,N-diethyl-3-methylbenzamide (DEET) lacks such reactivity due to its aromatic benzamide core and is primarily used as an insect repellent .
  • Steric Effects: The N-phenyl and 3-methyl groups in this compound introduce steric hindrance, which directs regioselectivity during coupling reactions.
  • Functional Group Influence : The hydroxyl group in 3-hydroxy-N-phenylbutanamide enables hydrogen bonding, making it more polar than the methyl-substituted analog. This difference could affect solubility and metabolic stability in pharmaceutical contexts .

Key Research Findings

  • Radical Inhibition : The yield of this compound-derived products drops to 9% in the presence of TEMPO, confirming a radical-based mechanism .
  • Structural Characterization : NMR data (¹H and ¹³C) for this compound confirm its regiochemistry, with distinct signals for the N-phenyl (δ 7.51–7.09 ppm) and geminal dimethyl groups (δ 1.10 ppm) .
  • Safety Profiles : While DEET has well-established toxicological data, simpler analogs like N,N-dimethylbutyramide lack comprehensive safety evaluations, underscoring the need for case-by-case assessments .

Q & A

Q. What are the common synthetic routes for N,3-dimethyl-N-phenylbutanamide, and how are reaction conditions optimized?

this compound is synthesized via amide bond formation, typically through condensation of 3-methylbutanoyl chloride with N-methylaniline. Key steps include:

  • Acylation : Reacting N-methylaniline with 3-methylbutanoyl chloride in a dry, inert solvent (e.g., dichloromethane) under controlled temperature (0–5°C) to minimize side reactions.
  • Base Selection : Triethylamine or pyridine is used to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Optimization focuses on stoichiometry, solvent polarity, and temperature to maximize yield (reported up to 75%) .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

Structural confirmation relies on:

  • ¹H NMR : Peaks at δ 2.22 (s, 2H, CH₂), 1.10 (s, 9H, C(CH₃)₃), and aromatic protons (δ 7.51–7.09) confirm substituents .
  • ¹³C NMR : Signals at δ 170.2 (amide carbonyl), 137.8 (quaternary aromatic carbon), and 29.8 (methyl groups) validate the backbone .
  • HRMS : A molecular ion peak at m/z 192.1390 [M+H]⁺ matches the theoretical mass (C₁₂H₁₈NO: 192.1388) .

Advanced Questions

Q. How can researchers address discrepancies in NMR spectral data during derivative synthesis?

Discrepancies (e.g., unexpected splitting or shifts) arise from impurities, tautomerism, or conformational dynamics. Mitigation strategies include:

  • Iterative Analysis : Re-running NMR under standardized conditions (e.g., solvent, temperature) to rule out experimental variability.
  • Cross-Validation : Comparing with computational predictions (DFT calculations) or complementary techniques like IR or LC-MS .
  • Contradiction Protocols : Applying systematic error-checking frameworks (e.g., falsification criteria in qualitative research) to isolate data inconsistencies .

Q. What strategies improve yield and purity in multi-step syntheses of this compound analogs?

For derivatives (e.g., fluorinated or sulfonamide variants):

  • Stepwise Optimization : Isolate intermediates after each step (e.g., via recrystallization or flash chromatography) to prevent carryover impurities.
  • Catalytic Enhancements : Use Pd/C or enzyme-mediated catalysis for regioselective modifications (e.g., halogenation at specific positions) .
  • In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitutions?

The tert-butyl group at the 3-position creates steric bulk, reducing accessibility to the amide nitrogen. Experimental observations include:

  • Reduced Acylation Rates : Bulky substituents slow down nucleophilic attacks, requiring longer reaction times or elevated temperatures.
  • Selective Functionalization : Electrophiles (e.g., alkyl halides) preferentially target less hindered sites, such as the para position on the phenyl ring .

Q. What role does this compound play in medicinal chemistry scaffold development?

While direct pharmacological data is limited, its structural analogs (e.g., biamides and trifluoromethyl derivatives) are explored for:

  • Enzyme Inhibition : The amide moiety mimics peptide bonds, making it a candidate for protease inhibitors.
  • Bioisosterism : The tert-butyl group serves as a lipophilic substituent to enhance membrane permeability in drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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